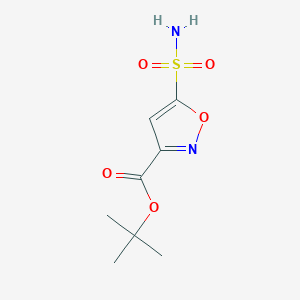
Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate is a chemical compound with the molecular formula C8H12N2O5S . It is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of oxazole derivatives, including Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate, has been a field of interest for many researchers . Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Molecular Structure Analysis
The molecular structure of Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate consists of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The structure is based on the oxazole ring, which is a 5-membered ring with one oxygen atom and one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate include a molecular weight of 248.26 . Other specific properties such as boiling point and storage conditions are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
General Pharmacodynamics
Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate and its related compounds are extensively studied for their pharmacodynamic properties. For instance, the compound has been linked with the pharmacodynamics of hypoglycemic arylsulfonamides, demonstrating its potential in the treatment of diabetes and its relevance in medical chemistry research (Loubatières, 1959).
Synthesis and Chemical Reactivity
The compound has been involved in innovative chemical synthesis techniques, such as the intramolecular sulfinylation of sulfonamides leading to high yields of aryl[4,5]isothiazoles through an all-heteroatom Wittig-equivalent process (Xu et al., 2016). This highlights its role in facilitating complex organic reactions and synthesizing novel chemical structures.
Anti-inflammatory and Antiarthritic Applications
Research has explored the anti-inflammatory and antiarthritic potential of tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate derivatives. Compounds with the gamma-sultam skeleton, including tert-butyl substituents, have shown promising results in inhibiting cyclooxygenase-2 and 5-lipoxygenase, offering potential therapeutic benefits for arthritis treatment (Inagaki et al., 2000).
Material Science and Sensory Applications
In material science, tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate derivatives have been utilized in constructing nanofibers with strong blue emissive properties. These materials have shown potential in detecting volatile acid vapors, demonstrating the compound's utility in developing chemosensors (Sun et al., 2015).
Synthetic Chemistry
The compound's derivatives have been applied in synthetic chemistry, particularly in creating sulfonylated indazolones. This process exemplifies its role in promoting innovative synthetic routes for constructing structurally diverse and potentially bioactive molecules (Ghosh et al., 2020).
Eigenschaften
IUPAC Name |
tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O5S/c1-8(2,3)14-7(11)5-4-6(15-10-5)16(9,12)13/h4H,1-3H3,(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXETXALUFSWVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NOC(=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2913061.png)
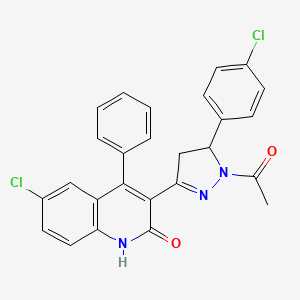
![N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2913063.png)


![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2913067.png)
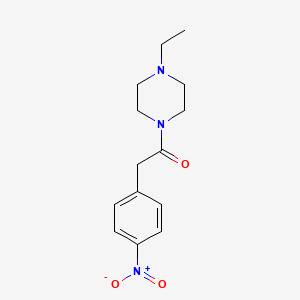
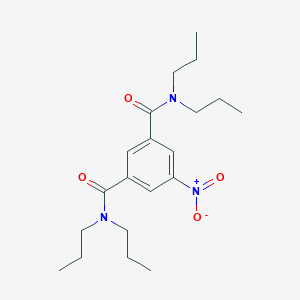


![4-[methyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2913076.png)
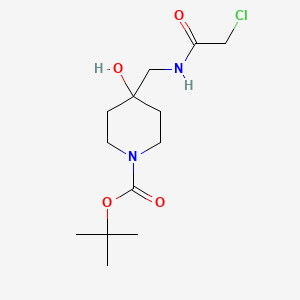
![2-[2-amino-4-(methoxymethyl)-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2913080.png)